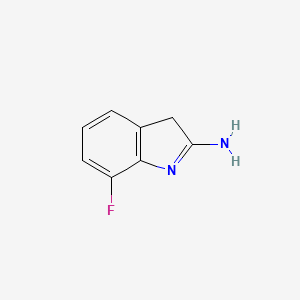
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a chlorinated propylidene group and a hydrazine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloropropan-2-one with hydrazine carboxamide in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.
Applications De Recherche Scientifique
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(1-bromopropan-2-ylidene)hydrazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.
(E)-2-(1-fluoropropan-2-ylidene)hydrazine-1-carboxamide: Contains a fluorine atom in place of chlorine.
(E)-2-(1-iodopropan-2-ylidene)hydrazine-1-carboxamide: Features an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide lies in its specific chemical properties imparted by the chlorine atom
Propriétés
Formule moléculaire |
C4H8ClN3O |
|---|---|
Poids moléculaire |
149.58 g/mol |
Nom IUPAC |
[(Z)-1-chloropropan-2-ylideneamino]urea |
InChI |
InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
Clé InChI |
RJVJMYIGSGZOGT-CLTKARDFSA-N |
SMILES isomérique |
C/C(=N/NC(=O)N)/CCl |
SMILES canonique |
CC(=NNC(=O)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


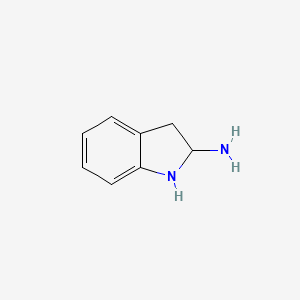
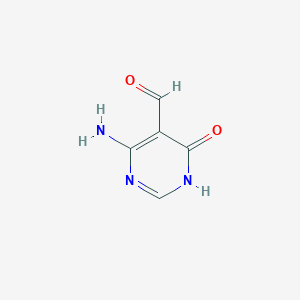

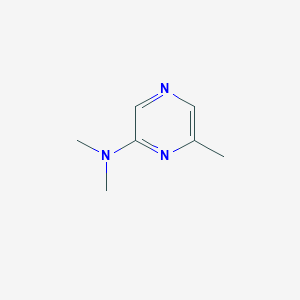
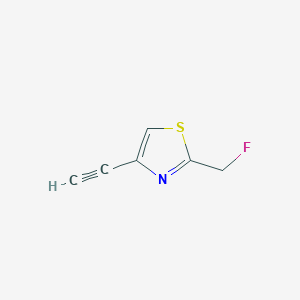

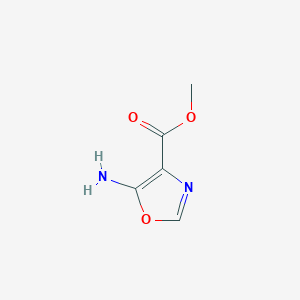
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
